Cas no 104881-78-9 (Pseudopterosin C)

Pseudopterosin C structure
Produktname:Pseudopterosin C
Pseudopterosin C Chemische und physikalische Eigenschaften
Namen und Kennungen
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- b-D-Xylopyranoside,(3S,7R,9S,9aR)-2,3,7,8,9,9a-hexahydro-5-hydroxy-3,6,9-trimethyl-7-(2-methyl-1-propen-1-yl)-1H-phenalen-4-yl,3-acetate
- [(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]-3,5-dihydroxyoxan-4-yl] acetate
- b-D-Xylopyranoside,(3S,7R,9S,9aR)-2,3,7,8,9,9a-hexahydro-5-hydroxy-3,6,9-trimethyl-7-(2-methyl-1-propen-1-yl)-1H-phenalen-4-y
- b-D-Xylopyranoside, (3S,7R,9S,9aR)-2,3,7,8,9,9a-hexahydro-5-hydroxy-3,6,9-trimethyl-7-(2-methyl-1-propenyl)-1H-phenalen-4-yl,3-acetate (9CI)
- b-D-Xylopyranoside,2,3,7,8,9,9a-hexahydro-5-hydroxy-3,6,9-trimethyl-7-(2-methyl-1-propenyl)-1H-phenalen-4-yl,3-acetate, [3S-(3a,7b,9a,9aa)]-
- Pseudopterosin C
- 94F3Q0GULG
- Pseudopterosin C [MI]
- beta-D-Xylopyranoside, (3S,7R,9S,9aR)-2,3,7,8,9,9a-hexahydro-5-hydroxy-3,6,9-trimethyl-7-(2-methyl-1-propen-1-yl)-1H-phenalen-4-yl, 3-acetate
- (3S,7R,9S,9aR)-2,3,7,8,9,9a-Hexahydro-5-hydroxy-3,6,9-trimethyl-7-(2-methyl-1-propen-1-yl)-1H-phenalen-4-yl-beta-D-xylopyranoside 3-acetate
- Q27271679
- (3S,7R,9S,9AR)-2,3,7,8,9,9A-HEXAHYDRO-5-HYDROXY-3,6,9-TRIMETHYL-7-(2-METHYL-1-PROPEN-1-YL)-1H-PHENALEN-4-YL-.BETA.-D-XYLOPYRANOSIDE 3-ACETATE
- 104881-78-9
- SCHEMBL708772
- UNII-94F3Q0GULG
- CHEMBL478977
- .BETA.-D-XYLOPYRANOSIDE, (3S,7R,9S,9AR)-2,3,7,8,9,9A-HEXAHYDRO-5-HYDROXY-3,6,9-TRIMETHYL-7-(2-METHYL-1-PROPEN-1-YL)-1H-PHENALEN-4-YL, 3-ACETATE
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- Inchi: 1S/C27H38O7/c1-12(2)9-17-10-14(4)18-8-7-13(3)20-22(18)21(17)15(5)23(30)26(20)34-27-24(31)25(33-16(6)28)19(29)11-32-27/h9,13-14,17-19,24-25,27,29-31H,7-8,10-11H2,1-6H3/t13-,14-,17-,18+,19+,24+,25-,27-/m0/s1
- InChI-Schlüssel: KFGFLTUAFJTHSD-HPZAAEPWSA-N
- Lächelt: O([C@H]1[C@@H]([C@H]([C@@H](CO1)O)OC(C)=O)O)C1C(=C(C)C2[C@@H](/C=C(\C)/C)C[C@H](C)[C@H]3CC[C@H](C)C=1C3=2)O
Berechnete Eigenschaften
- Genaue Masse: 474.26175355g/mol
- Monoisotopenmasse: 474.26175355g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 5
- Komplexität: 764
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topologische Polaroberfläche: 105
Experimentelle Eigenschaften
- PSA: 105.45000
- LogP: 4.15970
Pseudopterosin C Verwandte Literatur
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Valerie J. Paul,Melany P. Puglisi Nat. Prod. Rep. 2004 21 189
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2. Enantiospecific syntheses of pseudopterosin aglycones. Part 1. Synthesis of the putative aglycone of pseudopterosin G–J via an A→AB→ABC annulation strategyRobert Chow,Philip J. Kocienski,Alexander Kuhl,Jean-Yves LeBrazidec,Kenneth Muir,Paul Fish J. Chem. Soc. Perkin Trans. 1 2001 2344
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D. J. Faulkner Nat. Prod. Rep. 1988 5 613
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